5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sodium azide and carbon dioxide under high pressure and temperature to form the tetrazole ring fused to the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or tetrazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid
- 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid
Uniqueness
5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Properties
CAS No. |
1211524-11-6 |
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Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h4H,1-3H2,(H,11,12) |
InChI Key |
FGJXNIPCKWVFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NN=NN2C1)C(=O)O |
Origin of Product |
United States |
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